

3-Chloro-2,6-dimethylpyridine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Chloro-2,6-dimethylpyridine**

Introduction

3-Chloro-2,6-dimethylpyridine, with the Chemical Abstracts Service (CAS) registry number 2405-06-3, is a substituted pyridine derivative.^{[1][2]} Its chemical structure consists of a pyridine ring with a chlorine atom at the 3-position and methyl groups at the 2- and 6-positions. This guide provides a comprehensive overview of its core physical properties, offering valuable data for researchers, scientists, and professionals in drug development. The document outlines key physical constants and details the experimental methodologies for their determination.

Physical Properties of 3-Chloro-2,6-dimethylpyridine

The quantitative physical properties of **3-Chloro-2,6-dimethylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₈ CIN
Molecular Weight	141.60 g/mol [1] [3]
Boiling Point	172.4 °C at 760 mmHg [2]
	65-69 °C at 11 mmHg [1]
Melting Point	Data not readily available [1]
Density	1.113 g/cm ³ [2]
Refractive Index	1.523 [2]
Vapor Pressure	1.78 mmHg at 25°C [2]
Flash Point	72.4 °C [2]
Solubility	Data not readily available

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the finely powdered, dry sample of **3-Chloro-2,6-dimethylpyridine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.

- Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution. The rate of heating should be around 1-2°C per minute near the expected melting point.
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

- Apparatus Setup: A small quantity of **3-Chloro-2,6-dimethylpyridine** is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Heating: The distillation flask is heated gently.
- Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Methodology: Capillary Method (for small quantities)

- A small amount of the liquid is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inverted into the fusion tube.
- The setup, along with a thermometer, is heated slowly and uniformly.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Density Determination

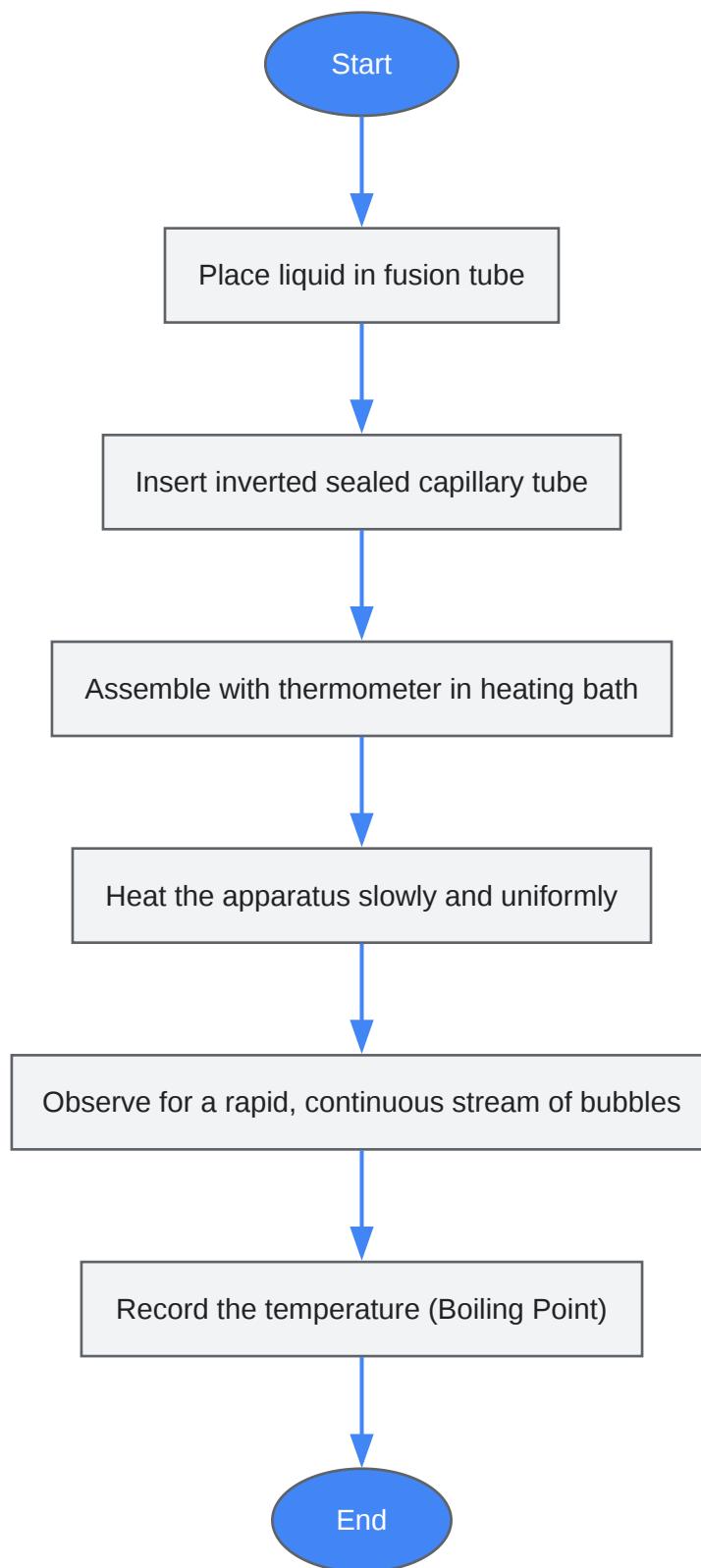
Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

- Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of known volume) is weighed accurately.
- Mass of Pycnometer with Sample: The pycnometer is filled with **3-Chloro-2,6-dimethylpyridine**, ensuring no air bubbles are trapped, and weighed again.
- Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
- Calculation: The density of **3-Chloro-2,6-dimethylpyridine** is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.


Methodology: Qualitative Solubility Test

- Solvent Selection: A range of common laboratory solvents should be used, such as water, ethanol, acetone, diethyl ether, and toluene, to represent a spectrum of polarities.
- Procedure:
 - Approximately 0.1 g of **3-Chloro-2,6-dimethylpyridine** is placed into a test tube.
 - 3 mL of the chosen solvent is added to the test tube.
 - The mixture is agitated vigorously for 1-2 minutes at room temperature.
 - The mixture is visually inspected to determine if the solute has completely dissolved.

- Classification: The solubility is typically classified as "soluble" (dissolves completely), "partially soluble" (some but not all dissolves), or "insoluble" (no visible dissolution).

Visualizations

The following diagram illustrates the general workflow for determining the boiling point of a liquid organic compound using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. exchemistry.com [exchemistry.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-2,6-dimethylpyridine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619810#3-chloro-2-6-dimethylpyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com